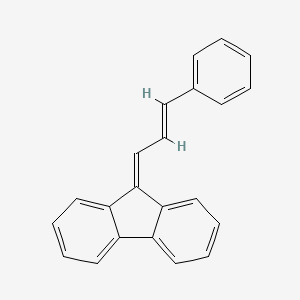
9-Cinnamylidene fluorene
Übersicht
Beschreibung
9-Cinnamylidene fluorene is a compound with the chemical formula C₂₂H₁₆ . It belongs to the class of organic compounds known as fluorenes . The molecular weight of 9-Cinnamylidene fluorene is approximately 280.36 g/mol .
Molecular Structure Analysis
The molecular structure of 9-Cinnamylidene fluorene consists of a fluorene core with a cinnamylidene substituent attached to one of the aromatic rings. The cinnamylidene moiety imparts conjugation and influences the compound’s electronic properties. The IUPAC Standard InChI for 9-Cinnamylidene fluorene is: InChI=1S/C22H16/c1-2-9-17(10-3-1)11-8-16-22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-16H/b11-8+ .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Ligand Development
- 9-Cinnamylidene fluorene derivatives, such as 9H-fluoren-9-one(diphenylmethylene)hydrazone and N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1,10-phenanthrolin-5-amine, have been synthesized and used in creating Ruthenium(II) complexes. These complexes are characterized for their potential in various chemical applications (Elmali, Erden, Demirhan, & Avcıata, 2009).
2. Fluorescence Applications and Acid Sensing
- 9-Cinnamylidene fluorene derivatives exhibit "off-on" fluorescence behaviors in varying acid concentrations, making them suitable as acid-sensing fluorophores for indicators in acidic environments (Wang, Xing, Shao, Lu, & Weber, 2005).
3. Molecular Structure Analysis
- The structural properties of derivatives like 9-(cycloheptatrienylidene)fluorene have been examined, revealing insights into electronic properties and potential applications in molecular design (Minabe, Tomiyama, Nozawa, Noguchi, Nakao, Oba, & Kimura, 2001).
4. Polymer and Functional Material Development
- Fluorene structures, including 9-cinnamylidene fluorene, have been utilized in the development of polymers and functional materials, enhancing properties like UV-Vis spectrum, thermal stability, and reactivity, with applications in OLED materials and photosensitive materials (Ji-ping, 2011).
5. Development of Fluorescent Chemosensors
- 9-Cinnamylidene fluorene derivatives are used in fluorescent chemosensors due to their quick response times and high sensitivity, particularly in detecting pH changes and metal ions (Hu, Lu, & Wang, 2013).
6. Environmental and Biological Applications
- The biodegradation of fluorene compounds by specific bacteria strains demonstrates potential applications in environmental remediation and understanding microbial interactions with polycyclic hydrocarbons (Grifoll, Casellas, Bayona, & Solanas, 1992).
7. Solar Cell Development
- 9-Alkylidene-9H-fluorene-containing polymers show promise in the development of high-efficiency polymer solar cells, enhancing power conversion efficiency and fill factor (Du, Li, Li, Chen, Bo, Veit, Ma, Wuerfel, Zhu, Hu, & Zhang, 2011).
8. Thermodynamic Studies
- Thermodynamic properties of fluorene derivatives like fluorene-9-methanol and fluorene-9-carboxylic acid have been explored for applications in materials science and chemical engineering (Oliveira, Calvinho, Notario, Monte, & Silva, 2013).
9. Electronic and Optical Properties
- Studies on the topographical features around conical intersections of 9-(2-cyclopenten-1-ylidene)-9H-fluorene derivatives provide insights into their electronic and optical properties, relevant for designing molecular motors and photonic devices (Amatatsu, 2013).
Eigenschaften
IUPAC Name |
9-[(E)-3-phenylprop-2-enylidene]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-9-17(10-3-1)11-8-16-22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-16H/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDELSKWIDIUQDN-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2871-26-3 | |
| Record name | NSC12315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



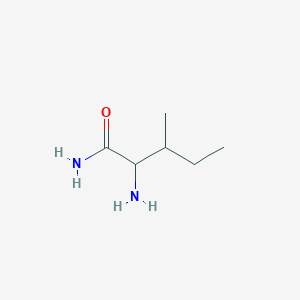
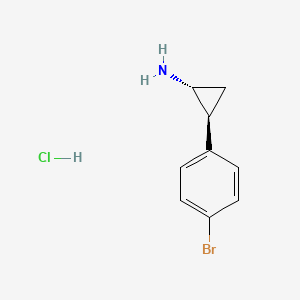
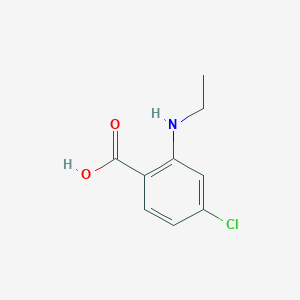
![Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate](/img/structure/B3369938.png)
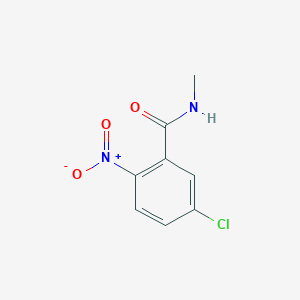
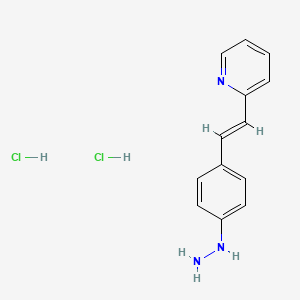
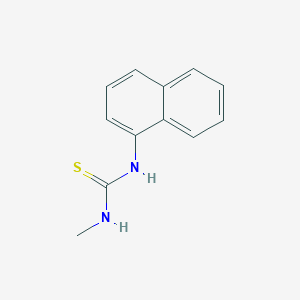
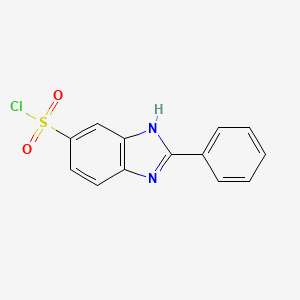
![6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3369968.png)
![[Benzyl(phenylsulfonyl)amino]acetic acid](/img/structure/B3369972.png)



